molecular formula C26H41N3 B14724779 N,N-dioctylquinoline-4-carboximidamide CAS No. 5447-57-4

N,N-dioctylquinoline-4-carboximidamide

Cat. No.: B14724779
CAS No.: 5447-57-4
M. Wt: 395.6 g/mol
InChI Key: MPYLKLHSRRVGHR-UHFFFAOYSA-N
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Description

N,N-dioctylquinoline-4-carboximidamide is a chemical compound known for its unique structure and properties. It belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dioctylquinoline-4-carboximidamide typically involves the reaction of quinoline-4-carboxylic acid with dioctylamine under specific conditions. The process generally includes:

    Activation of Quinoline-4-carboxylic Acid: The carboxylic acid group is activated using reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

    Amidation Reaction: The activated carboxylic acid reacts with dioctylamine to form the desired carboximidamide. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild heating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dioctylquinoline-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N,N-dioctylquinoline-4-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dioctylquinoline-4-carboximidamide involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been found to inhibit the translation elongation factor 2 (PfEF2), thereby disrupting protein synthesis in the malaria parasite . This inhibition leads to the death of the parasite and provides a potential therapeutic approach for malaria treatment.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dioctylquinoline-4-carboxamide
  • N,N-dioctylquinoline-4-carboxylate
  • N,N-dioctylquinoline-4-carboxylic acid

Uniqueness

N,N-dioctylquinoline-4-carboximidamide is unique due to its specific functional group (carboximidamide) which imparts distinct chemical and biological properties. Compared to its analogs, it has shown superior efficacy in certain applications, such as antimalarial activity, due to its ability to target specific molecular pathways .

Properties

CAS No.

5447-57-4

Molecular Formula

C26H41N3

Molecular Weight

395.6 g/mol

IUPAC Name

N,N-dioctylquinoline-4-carboximidamide

InChI

InChI=1S/C26H41N3/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)26(27)24-19-20-28-25-18-14-13-17-23(24)25/h13-14,17-20,27H,3-12,15-16,21-22H2,1-2H3

InChI Key

MPYLKLHSRRVGHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=N)C1=CC=NC2=CC=CC=C12

Origin of Product

United States

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